molecular formula C17H16FNO3 B2675987 1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone CAS No. 882748-81-4

1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone

Cat. No.: B2675987
CAS No.: 882748-81-4
M. Wt: 301.317
InChI Key: YPKARXIIWIPSGY-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone is an organic compound that belongs to the class of phenylpropanoids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Fluorinated Aniline Moiety: The fluorinated aniline moiety can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated nitrobenzene is reduced to the corresponding aniline.

    Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the fluorinated aniline moiety through a Friedel-Crafts acylation reaction, using a suitable acylating agent such as propionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aniline moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The benzodioxole ring and fluorinated aniline moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-(4-methylanilino)-1-propanone: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-methylanilino)-1-propanone: Contains a chlorine atom instead of fluorine, which can alter its pharmacokinetic properties.

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)-1-propanone is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-fluoro-4-methylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-11-2-4-13(9-14(11)18)19-7-6-15(20)12-3-5-16-17(8-12)22-10-21-16/h2-5,8-9,19H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKARXIIWIPSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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